molecular formula C18H31NO4 B164251 N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone CAS No. 273734-65-9

N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone

Cat. No. B164251
M. Wt: 325.4 g/mol
InChI Key: GFSFGXWHLLUVRK-UPVLWJCGSA-N
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Description

N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone is a long-chain N-acyl-homoserine lactone (AHL) produced by some Gram-negative bacteria . It is involved in quorum sensing, a process that enables bacteria to change gene expression based on cues from nearby bacteria and from eukaryotic hosts about nutrients, environmental conditions, or threats .


Synthesis Analysis

The synthesis of N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone is directed by HdtS, a protein of approximately 33 kDa . HdtS does not belong to either of the known AHL synthase families (LuxI or LuxM) and is related to the lysophosphatidic acid acyltransferase family .


Molecular Structure Analysis

The molecular formula of N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone is C18H31NO4 . Its average mass is 325.443 Da and its monoisotopic mass is 325.225311 Da .


Chemical Reactions Analysis

In mouse and human leukocyte immunoassays using LPS-stimulated macrophages, N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone did not have an effect on cytokine or antibody production .


Physical And Chemical Properties Analysis

N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone has a density of 1.1±0.1 g/cm3, a boiling point of 569.7±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±3.6 mmHg at 25°C . Its enthalpy of vaporization is 98.2±6.0 kJ/mol . The compound has a flash point of 298.4±30.1 °C and an index of refraction of 1.503 .

Scientific Research Applications

Enantioselective Synthesis

  • Enantioselective Total Synthesis : A concise enantioselective total synthesis of this compound is described, highlighting the importance of catalytic asymmetric hydrogenation and diazo addition to imine reaction in creating chirality. This synthesis approach allows for the generation of enantioenriched analogs using enantioenriched C2-symmetric ligands (Kumaraswamy & Jayaprakash, 2010).

Quorum Sensing in Rhizobium Leguminosarum

  • Quorum-Sensing Signalling Molecule : It acts as a quorum-sensing signalling molecule in Rhizobium leguminosarum. Its unique property is that it inhibits the growth of several strains of R. leguminosarum and influences the production of other N-acyl homoserine lactones (AHLs) (Lithgow et al., 2000).

  • Regulatory Network Involvement : This compound is part of a complex regulatory network in R. leguminosarum, impacting AHL biosynthesis and influencing the expression of other quorum-sensing genes (Wisniewski-Dyé et al., 2002).

Antibacterial and Biological Functions

  • Antibacterial Agent : It is identified as an antibacterial agent against Gram-positive bacteria, suggesting a potential role in bacterial interference strategies (Kaufmann et al., 2005).

  • Quorum-Sensing Signal Detection : Its detection using thin-layer chromatography is crucial for understanding bacterial communication and gene regulation (Shaw et al., 1997).

Other Applications

  • Inhibition of Rhizobial Growth : N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone mediates the inhibition of Rhizobial growth through quorum-sensing genes that regulate plasmid transfer (Wilkinson et al., 2002).

Future Directions

Due to the benefit of quorum sensing for bacterial survival, quorum sensing molecules like N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone are potential targets for controlling bacterial infections .

properties

IUPAC Name

(Z)-3-hydroxy-N-[(3S)-2-oxooxolan-3-yl]tetradec-7-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO4/c1-2-3-4-5-6-7-8-9-10-11-15(20)14-17(21)19-16-12-13-23-18(16)22/h7-8,15-16,20H,2-6,9-14H2,1H3,(H,19,21)/b8-7-/t15?,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSFGXWHLLUVRK-UPVLWJCGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCC(CC(=O)NC1CCOC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C\CCCC(CC(=O)N[C@H]1CCOC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
212
Citations
BE Laue, Y Jiang, SR Chhabra, S Jacob… - …, 2000 - microbiologyresearch.org
Several different species of Pseudomonas produce N-acylhomoserine lactones (AHLs), quorum-sensing signal molecules which are involved in the cell-density-dependent control of …
Number of citations: 279 www.microbiologyresearch.org
H Chen, M Teplitski, JB Robinson, BG Rolfe… - Journal of …, 2003 - Am Soc Microbiol
Proteome analysis revealed that two long-chain N-acyl homoserine lactones (AHLs) produced by Sinorhizobium meliloti 1021 induced significant differences in the accumulation of …
Number of citations: 78 journals.asm.org
H Peng, Y Ouyang, M Bilal, W Wang, H Hu… - Microbial Cell …, 2018 - Springer
Background Pseudomonas chlororaphis HT66 isolated from the rice rhizosphere is an important plant growth-promoting rhizobacteria that produce phenazine-1-carboxamide (PCN) in …
Number of citations: 28 link.springer.com
DI Sharif, J Gallon, CJ Smith, ED Dudley - The ISME journal, 2008 - nature.com
Quorum sensing involving acyl homoserine lactones (AHLs) is a density-dependent form of intercellular communication that occurs in many different members of the group …
Number of citations: 151 www.nature.com
RW Shepherd, SE Lindow - Applied and Environmental …, 2009 - Am Soc Microbiol
Plant aerial surfaces comprise a complex habitat for microorganisms, and many plant-associated bacteria, such as the pathogen Pseudomonas syringae, exhibit density-dependent …
Number of citations: 145 journals.asm.org
NP Ferreira, GR Ximenez, LUR Chiavelli… - Journal of chemical …, 2020 - Springer
It is known that plant and associated bacteria coevolved, but just now the roles of chemical signaling compounds in these intricate relationships have been systematically studied. Many …
Number of citations: 2 link.springer.com
MM Marketon, MR Gronquist, A Eberhard… - Journal of …, 2002 - Am Soc Microbiol
Sinorhizobium meliloti is a soil bacterium which can establish a nitrogen-fixing symbiosis with the legume Medicago sativa. Recent work has identified a pair of genes, sinR and sinI, …
Number of citations: 335 journals.asm.org
F Wisniewski-Dyé, JA Downie - Antonie Van Leeuwenhoek, 2002 - Springer
Quorum-sensing signals are found in many species of legume-nodulating rhizobia. In a well-characterized strain of R. leguminosarum biovar viciae, a variety of autoinducers are …
Number of citations: 143 link.springer.com
X Cui, R Harling, P Mutch, D Darling - European journal of plant pathology, 2005 - Springer
Quorum sensing controls a number of key processes in growth, reproduction and virulence of many gram-negative bacteria via signalling molecules or autoinducers. It can control, for …
Number of citations: 50 link.springer.com
F Wisniewski-Dyé, J Jones, SR Chhabra… - Journal of …, 2002 - Am Soc Microbiol
ABSTRACT Analysis of N-acyl-l-homoserine lactones (AHLs) produced by Rhizobium leguminosarum bv. viciae indicated that there may be a network of quorum-sensing regulatory …
Number of citations: 81 journals.asm.org

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